molecular formula C9H7ClN2O2 B1663949 18BIOder CAS No. 275374-93-1

18BIOder

Cat. No.: B1663949
CAS No.: 275374-93-1
M. Wt: 210.62 g/mol
InChI Key: PNSCLWDBNGJLCG-UHFFFAOYSA-N
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Description

18BIOder is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro group, a hydroxyamino group, and a methyl group attached to the indole core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18BIOder typically involves multi-step organic reactions. One common method includes the chlorination of 7-methylindole followed by the introduction of the hydroxyamino group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 18BIOder undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

18BIOder has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 18BIOder involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The chloro and methyl groups contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

  • 6-Chloro-3-amino-7-methylindol-2-one
  • 6-Chloro-3-nitro-7-methylindol-2-one
  • 6-Bromo-3-(hydroxyamino)-7-methylindol-2-one

Comparison: Compared to its analogs, 18BIOder exhibits unique properties due to the presence of the hydroxyamino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.

Properties

CAS No.

275374-93-1

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

6-chloro-7-methyl-3-nitroso-1H-indol-2-ol

InChI

InChI=1S/C9H7ClN2O2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12-14/h2-3,11,13H,1H3

InChI Key

PNSCLWDBNGJLCG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1NC(=C2N=O)O)Cl

Isomeric SMILES

CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl

Canonical SMILES

CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

18BIOder;  18-BIOder;  18 BIOder; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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